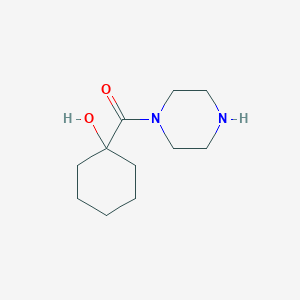
(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone is a chemical compound with a unique structure that combines a hydroxycyclohexyl group with a piperazinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxycyclohexyl)-piperazin-1-ylmethanone typically involves multiple steps, including reduction, acylation, Friedel-Crafts reaction, chlorination, and basic fluxing reactions. The process begins with the reduction of a precursor compound, followed by acylation to introduce the methanone group. The Friedel-Crafts reaction is then employed to attach the piperazinyl group to the cyclohexyl ring. Chlorination and basic fluxing reactions are used to further modify the compound and achieve the desired structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The piperazinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperazinyl derivatives.
Scientific Research Applications
(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Hydroxycyclohexyl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group can participate in hydrogen bonding and hydrophobic interactions, while the piperazinylmethanone moiety can interact with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: A photoinitiator used in UV-curable technologies.
1-Benzoylcyclohexanol: Another compound with a similar structure but different functional groups.
Uniqueness
(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone is unique due to the combination of the hydroxycyclohexyl and piperazinylmethanone groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(1-hydroxycyclohexyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H20N2O2/c14-10(13-8-6-12-7-9-13)11(15)4-2-1-3-5-11/h12,15H,1-9H2 |
InChI Key |
RNDSSNXUXLUSTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)N2CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


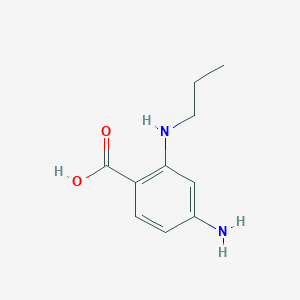
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)
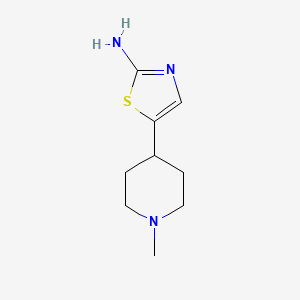
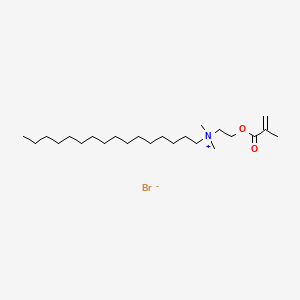

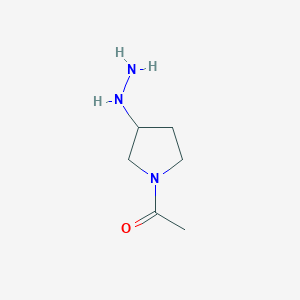
![[6-(4-Bromophenyl)pyridin-2-yl]methanol](/img/structure/B13881121.png)
![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
![N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine](/img/structure/B13881129.png)
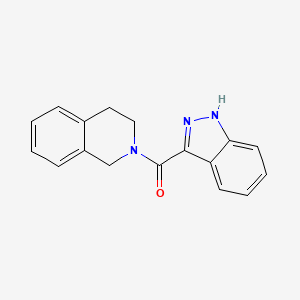
![6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881142.png)
![2-Chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B13881145.png)
![N'-[(4-butoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13881156.png)
![2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13881178.png)
